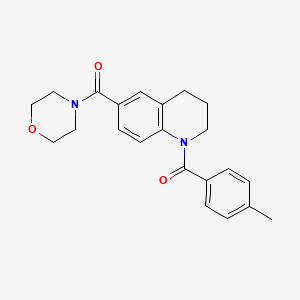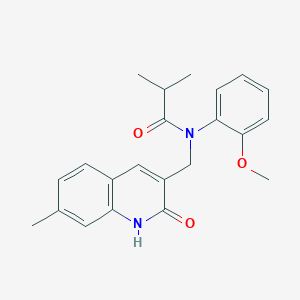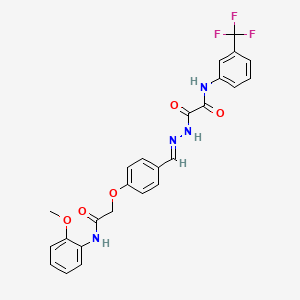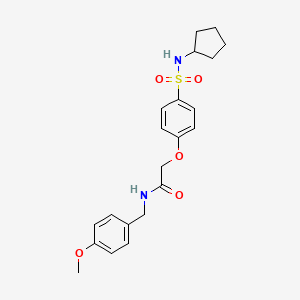
2-(4-(N-cyclopentylsulfamoyl)phenoxy)-N-(4-methoxybenzyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-(N-cyclopentylsulfamoyl)phenoxy)-N-(4-methoxybenzyl)acetamide, also known as BAY 41-2272, is a chemical compound that belongs to the class of sulfonamides. This compound has shown potential in treating various diseases and disorders.
Wirkmechanismus
2-(4-(N-cyclopentylsulfamoyl)phenoxy)-N-(4-methoxybenzyl)acetamide 41-2272 acts as a stimulator of soluble guanylate cyclase (sGC), an enzyme that converts guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP is a second messenger that regulates various physiological processes such as smooth muscle relaxation, platelet aggregation, and neuronal signaling. By stimulating sGC, 2-(4-(N-cyclopentylsulfamoyl)phenoxy)-N-(4-methoxybenzyl)acetamide 41-2272 increases the production of cGMP, which leads to vasodilation and other physiological effects.
Biochemical and Physiological Effects:
2-(4-(N-cyclopentylsulfamoyl)phenoxy)-N-(4-methoxybenzyl)acetamide 41-2272 has been shown to have various biochemical and physiological effects. It has been reported to increase the levels of cGMP in various tissues such as the lungs, heart, and penis. This leads to vasodilation and relaxation of smooth muscles, which in turn reduces blood pressure and improves blood flow. 2-(4-(N-cyclopentylsulfamoyl)phenoxy)-N-(4-methoxybenzyl)acetamide 41-2272 has also been shown to inhibit platelet aggregation, which makes it useful in preventing blood clots. Additionally, 2-(4-(N-cyclopentylsulfamoyl)phenoxy)-N-(4-methoxybenzyl)acetamide 41-2272 has been reported to have anti-inflammatory and anti-proliferative effects, which make it useful in treating cancer.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-(N-cyclopentylsulfamoyl)phenoxy)-N-(4-methoxybenzyl)acetamide 41-2272 has several advantages for lab experiments. It is a stable compound that can be easily synthesized and stored. It has been extensively studied, and its mechanism of action is well understood. However, there are some limitations to using 2-(4-(N-cyclopentylsulfamoyl)phenoxy)-N-(4-methoxybenzyl)acetamide 41-2272 in lab experiments. It has low solubility in water, which can make it difficult to administer in vivo. Additionally, it has a short half-life, which means that it may need to be administered frequently to maintain its effects.
Zukünftige Richtungen
There are several future directions for research on 2-(4-(N-cyclopentylsulfamoyl)phenoxy)-N-(4-methoxybenzyl)acetamide 41-2272. One area of interest is the development of more potent and selective sGC stimulators. Another area of interest is the investigation of the potential of 2-(4-(N-cyclopentylsulfamoyl)phenoxy)-N-(4-methoxybenzyl)acetamide 41-2272 in treating other diseases and disorders such as Alzheimer's disease and diabetes. Additionally, the development of novel drug delivery systems for 2-(4-(N-cyclopentylsulfamoyl)phenoxy)-N-(4-methoxybenzyl)acetamide 41-2272 could improve its efficacy and reduce its side effects.
Conclusion:
2-(4-(N-cyclopentylsulfamoyl)phenoxy)-N-(4-methoxybenzyl)acetamide 41-2272 is a promising compound that has shown potential in treating various diseases and disorders. Its mechanism of action is well understood, and it has been extensively studied. While there are some limitations to using 2-(4-(N-cyclopentylsulfamoyl)phenoxy)-N-(4-methoxybenzyl)acetamide 41-2272 in lab experiments, its advantages outweigh its disadvantages. There are several future directions for research on 2-(4-(N-cyclopentylsulfamoyl)phenoxy)-N-(4-methoxybenzyl)acetamide 41-2272, which could lead to the development of new and more effective treatments for various diseases and disorders.
Synthesemethoden
The synthesis of 2-(4-(N-cyclopentylsulfamoyl)phenoxy)-N-(4-methoxybenzyl)acetamide 41-2272 involves the reaction of 4-(N-cyclopentylsulfamoyl)phenol with 4-methoxybenzylbromide in the presence of a base to yield the intermediate product. The intermediate product is then treated with acetic anhydride to produce the final product, 2-(4-(N-cyclopentylsulfamoyl)phenoxy)-N-(4-methoxybenzyl)acetamide 41-2272. This synthesis method has been reported in the literature and has been used by various researchers to obtain 2-(4-(N-cyclopentylsulfamoyl)phenoxy)-N-(4-methoxybenzyl)acetamide 41-2272.
Wissenschaftliche Forschungsanwendungen
2-(4-(N-cyclopentylsulfamoyl)phenoxy)-N-(4-methoxybenzyl)acetamide 41-2272 has been extensively studied for its potential therapeutic applications. It has been shown to have vasodilatory effects, which make it useful in the treatment of various cardiovascular disorders such as hypertension and pulmonary arterial hypertension. It has also been studied for its potential in treating erectile dysfunction, asthma, and cancer.
Eigenschaften
IUPAC Name |
2-[4-(cyclopentylsulfamoyl)phenoxy]-N-[(4-methoxyphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O5S/c1-27-18-8-6-16(7-9-18)14-22-21(24)15-28-19-10-12-20(13-11-19)29(25,26)23-17-4-2-3-5-17/h6-13,17,23H,2-5,14-15H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXGHAFWLHQCBRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)COC2=CC=C(C=C2)S(=O)(=O)NC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

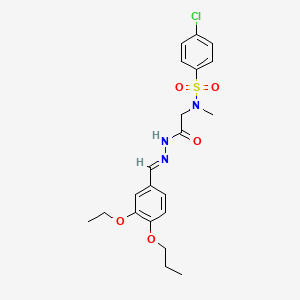
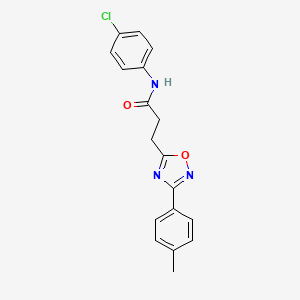

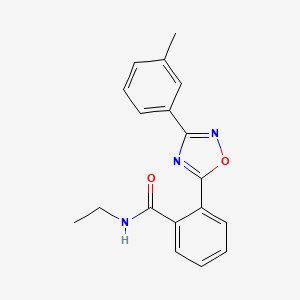
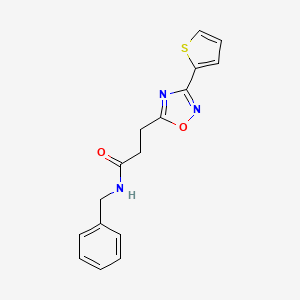
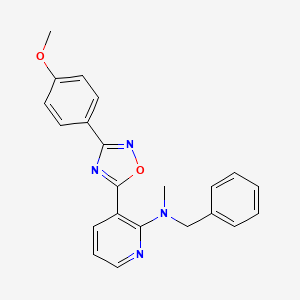
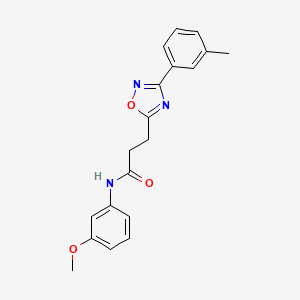



![6-((4-(3-Chlorophenyl)piperazin-1-yl)sulfonyl)benzo[d]thiazol-2(3H)-one](/img/structure/B7705514.png)
